![molecular formula C14H15N3O2 B1301104 Acide 4-[(4,6-diméthylpyrimidin-2-yl)(méthyl)amino]benzoïque CAS No. 387350-50-7](/img/structure/B1301104.png)
Acide 4-[(4,6-diméthylpyrimidin-2-yl)(méthyl)amino]benzoïque
Vue d'ensemble
Description
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is a chemical compound with the molecular formula C14H15N3O2 It is characterized by the presence of a benzoic acid moiety linked to a dimethylpyrimidinyl group through a methylamino linkage
Applications De Recherche Scientifique
Pharmacological Research
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural components suggest that it may interact with biological targets involved in various diseases.
Case Studies:
- Antitumor Activity : Research indicates that similar pyrimidine derivatives exhibit antitumor properties. The compound's ability to inhibit specific enzymes related to cancer cell proliferation is under investigation.
Biochemical Studies
The compound's structure allows it to participate in biochemical assays aimed at understanding enzyme activity and metabolic pathways. Its use in studying enzyme inhibition can provide insights into drug design.
Case Studies:
- Enzyme Inhibition Studies : Preliminary studies have shown that derivatives of this compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells.
Medicinal Chemistry
In medicinal chemistry, compounds like 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid are synthesized and modified to enhance their efficacy and reduce toxicity.
Case Studies:
- Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound have revealed modifications that improve binding affinity to target proteins, making it a candidate for further drug development.
Potential Applications
Application Area | Description |
---|---|
Antitumor Drug Development | Investigating the compound's effects on cancer cell lines |
Enzyme Inhibition | Studying its role in inhibiting key enzymes involved in metabolic pathways |
Drug Design | Modifying the chemical structure to enhance pharmacological properties |
Mécanisme D'action
Target of Action
It is noted that this compound is an analog of methotrexate , a well-known antitumor agent . Methotrexate primarily targets dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. By inhibiting DHFR, Methotrexate prevents the formation of DNA, RNA, and proteins, thereby inhibiting the growth of rapidly dividing cells, such as cancer cells.
Mode of Action
Given its structural similarity to methotrexate , it can be hypothesized that it may also inhibit DHFR, thereby disrupting nucleotide synthesis and cell division
Result of Action
If it acts similarly to methotrexate, it could potentially inhibit the growth of rapidly dividing cells, such as cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with methylamine, followed by coupling with benzoic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid include:
- N-(4,6-Dimethylpyrimidin-2-yl)-N-methyl-3-amino-benzoic acid .
- 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid .
Uniqueness
What sets 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid apart is its unique combination of a dimethylpyrimidinyl group and a benzoic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Activité Biologique
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid, also known as N-(4,6-dimethylpyrimidin-2-yl)-N-methyl-4-aminobenzoic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C14H15N3O2
- Molecular Weight : 257.29 g/mol
- CAS Number : 387350-50-7
- Melting Point : 172-174 °C
Biological Activities
The biological activities of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid have been investigated in various studies, revealing its potential as a therapeutic agent.
1. Anticancer Activity
Research indicates that derivatives of benzoic acid exhibit significant anticancer properties. For instance, compounds similar to 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid have been shown to inhibit cell proliferation in various cancer cell lines. A study reported an IC50 value of 3.0 μM for a related compound against the A549 lung cancer cell line, indicating strong antiproliferative effects .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In a study focusing on EP4 antagonists, a related compound demonstrated an IC50 of 123 nM for inhibiting PGE2-induced TNFα reduction in human whole blood assays . This suggests that the compound may modulate inflammatory pathways effectively.
3. Enzyme Inhibition
Enzyme inhibition studies have shown that compounds structurally related to 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid can inhibit various enzymes involved in metabolic and signaling pathways. For example, it has been noted that certain benzoic acid derivatives can inhibit neurolysin and angiotensin-converting enzyme (ACE), suggesting potential applications in treating conditions like hypertension and neurodegenerative diseases .
Case Studies
Research Findings
Recent studies have highlighted the multifaceted biological activities of compounds like 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid:
- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, indicating their potential role in mitigating oxidative stress-related diseases.
- Antidiabetic Effects : Preliminary investigations suggest that similar compounds might influence glucose metabolism and insulin sensitivity.
- Cytotoxic Effects : The cytotoxicity profile against various human cell lines indicates a need for further exploration to determine selectivity and safety.
Propriétés
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)-methylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-8-10(2)16-14(15-9)17(3)12-6-4-11(5-7-12)13(18)19/h4-8H,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDJNWNZJJKIBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C2=CC=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371262 | |
Record name | 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-50-7 | |
Record name | 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.